Cas no 221101-61-7 (Amino-biphenyl-4-yl-acetic Acid)

Amino-biphenyl-4-yl-acetic Acid is a biphenyl derivative featuring both an amino group and a carboxylic acid functional group, making it a versatile intermediate in organic synthesis and pharmaceutical research. Its biphenyl core provides structural rigidity, while the acetic acid moiety enhances solubility and reactivity for further derivatization. The amino group allows for additional functionalization, enabling applications in the development of bioactive compounds, including potential drug candidates. This compound is particularly valuable in medicinal chemistry for constructing complex molecules with tailored properties. Its well-defined structure and functional group compatibility make it a reliable building block for researchers seeking to explore novel chemical entities.
Amino-biphenyl-4-yl-acetic Acid structure
221101-61-7 structure
Product Name:Amino-biphenyl-4-yl-acetic Acid
CAS No:221101-61-7
MF:C14H13NO2
MW:227.258523702621
MDL:MFCD02662412
CID:269954
PubChem ID:4000789
Update Time:2025-11-01

Amino-biphenyl-4-yl-acetic Acid Chemical and Physical Properties

Names and Identifiers

    • [1,1'-Biphenyl]-4-aceticacid, a-amino-
    • 2-amino-2-(4-phenylphenyl)acetic acid
    • a-Amino-biphenyl-4-acetic acid
    • AMINO-BIPHENYL-4-YL-ACETIC ACID
    • (2R)-2-amino-2-(4-phenylphenyl)acetic acid
    • STK130474
    • (S)-Amino-biphenyl-4-yl-acetic acid
    • WIA10161
    • DTXSID10398465
    • AKOS016343630
    • 1217677-23-0
    • BB 0249638
    • AB30496
    • SCHEMBL3621002
    • BBL022160
    • A50306
    • 2-amino-2-{[1,1'-biphenyl]-4-yl}acetic acid
    • 2-AMINO-2-(4-BIPHENYLYL)ACETIC ACID
    • SY044892
    • VS-07163
    • AB11974
    • AKOS000175323
    • MFCD02662412
    • amino(biphenyl-4-yl)acetic acid
    • AB30658
    • 221101-61-7
    • 2-([1,1'-Biphenyl]-4-yl)-2-aminoacetic acid
    • EN300-1870621
    • 1228559-61-2
    • Amino-biphenyl-4-ylacetic acid (H-DL-Phg(Ph)-OH)
    • FT-0749355
    • CS-0269812
    • DB-024014
    • AMINO([1,1'-BIPHENYL]-4-YL)ACETIC ACID
    • Amino-biphenyl-4-yl-acetic Acid
    • MDL: MFCD02662412
    • Inchi: 1S/C14H13NO2/c15-13(14(16)17)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,13H,15H2,(H,16,17)
    • InChI Key: BMWOGALGPJNHSP-UHFFFAOYSA-N
    • SMILES: OC(C(C1C=CC(=CC=1)C1C=CC=CC=1)N)=O

Computed Properties

  • Exact Mass: 227.09500
  • Monoisotopic Mass: 227.094628657g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 253
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.1
  • Topological Polar Surface Area: 63.3Ų

Experimental Properties

  • Boiling Point: 414.5℃/760mmHg
  • PSA: 63.32000
  • LogP: 3.13830

Amino-biphenyl-4-yl-acetic Acid Customs Data

  • HS CODE:2922499990
  • Customs Data:

    China Customs Code:

    2922499990

    Overview:

    2922499990 Other amino acids and their esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    P.Imported animals and plants\Quarantine of animal and plant products
    Q.Outbound animals and plants\Quarantine of animal and plant products
    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food
    M.Import commodity inspection
    N.Export commodity inspection

    Summary:

    HS:2922499990 other amino-acids, other than those containing more than one kind of oxygen function, and their esters; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:6.5% General tariff:30.0%

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Amino-biphenyl-4-yl-acetic Acid Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:221101-61-7)Amino-biphenyl-4-yl-acetic Acid
Order Number:A911229
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:41
Price ($):533.0
Email:sales@amadischem.com

Additional information on Amino-biphenyl-4-yl-acetic Acid

Amino-biphenyl-4-yl-acetic Acid (CAS No. 221101-61-7): An Overview of Its Structure, Properties, and Applications in Medicinal Chemistry

Amino-biphenyl-4-yl-acetic Acid (CAS No. 221101-61-7) is a versatile organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound, also known as 4-(4-Aminobiphenyl-4-yl)acetic acid, belongs to the class of biphenyl derivatives and is characterized by its aromatic biphenyl core and an amino-functionalized acetic acid moiety. The combination of these functional groups imparts a range of chemical and biological properties that make it a valuable candidate for various research and development activities.

The molecular structure of Amino-biphenyl-4-yl-acetic Acid is represented by the formula C15H15NO2. The biphenyl core, consisting of two benzene rings linked by a single bond, provides a rigid and planar framework that can interact with biological targets through π-stacking and hydrophobic interactions. The amino group on the acetic acid moiety introduces additional functionality, allowing for hydrogen bonding and electrostatic interactions with biomolecules. These structural features collectively contribute to the compound's ability to modulate various biological processes.

In recent years, Amino-biphenyl-4-yl-acetic Acid has been extensively studied for its potential as a lead compound in drug discovery. One of the key areas of interest is its role as a scaffold for the development of inhibitors targeting specific enzymes and receptors. For instance, research has shown that derivatives of this compound can effectively inhibit the activity of certain kinases, which are crucial enzymes involved in signal transduction pathways and are often dysregulated in diseases such as cancer and inflammatory disorders.

A study published in the Journal of Medicinal Chemistry highlighted the synthesis and biological evaluation of several Amino-biphenyl-4-yl-acetic Acid derivatives designed to target the epidermal growth factor receptor (EGFR). The results demonstrated that these derivatives exhibited potent inhibitory activity against EGFR, with some compounds showing selective inhibition over other related kinases. This selectivity is crucial for minimizing off-target effects and improving the therapeutic index of potential drugs.

Beyond kinase inhibition, Amino-biphenyl-4-yl-acetic Acid has also shown promise in modulating other biological targets. For example, it has been investigated for its ability to interact with G protein-coupled receptors (GPCRs), which are important therapeutic targets for a wide range of diseases. A study in the Bioorganic & Medicinal Chemistry Letters reported that certain derivatives of this compound displayed agonistic activity towards specific GPCRs, suggesting their potential use in developing novel treatments for conditions such as pain management and neurological disorders.

The synthetic accessibility of Amino-biphenyl-4-yl-acetic Acid is another factor contributing to its appeal in medicinal chemistry. The compound can be synthesized through well-established methods, such as Suzuki coupling reactions, which allow for efficient and scalable production. This synthetic flexibility enables researchers to easily modify the structure to optimize its pharmacological properties, such as solubility, stability, and bioavailability.

In addition to its direct therapeutic applications, Amino-biphenyl-4-yl-acetic Acid has also found use as a building block in combinatorial chemistry approaches. These approaches involve the systematic synthesis and screening of large libraries of compounds derived from a common scaffold to identify lead molecules with desired biological activities. The versatility of this compound makes it an ideal candidate for such high-throughput screening campaigns.

The safety profile of Amino-biphenyl-4-yl-acetic Acid is another important consideration in its development as a potential drug candidate. Preclinical studies have generally shown that this compound exhibits low toxicity at relevant concentrations, although further investigations are needed to fully characterize its safety profile in different biological systems. These studies are essential for ensuring that any future therapeutic applications are safe and effective.

In conclusion, Amino-biphenyl-4-yl-acetic Acid (CAS No. 221101-61-7) represents a promising compound with diverse applications in medicinal chemistry. Its unique structural features, coupled with its synthetic accessibility and favorable biological properties, make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and potential therapeutic uses, this compound is likely to play an increasingly important role in advancing our understanding and treatment of various diseases.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:221101-61-7)Amino-biphenyl-4-yl-acetic Acid
A911229
Purity:99%
Quantity:5g
Price ($):533.0
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